3-Chloro-2,4-dimethylbenzoic acid methyl ester
Overview
Description
3-Chloro-2,4-dimethylbenzoic acid methyl ester, also known as methyl 3-chloro-2,4-dimethylbenzoate, is an organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a chlorine atom and two methyl groups attached to the benzene ring, along with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4-dimethylbenzoic acid methyl ester typically involves the esterification of 3-chloro-2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-dimethylbenzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or alkoxides.
Hydrolysis: The ester functional group can be hydrolyzed to yield 3-chloro-2,4-dimethylbenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for the reduction of esters.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3-amino-2,4-dimethylbenzoic acid methyl ester.
Hydrolysis: 3-Chloro-2,4-dimethylbenzoic acid and methanol.
Reduction: 3-Chloro-2,4-dimethylbenzyl alcohol.
Scientific Research Applications
3-Chloro-2,4-dimethylbenzoic acid methyl ester has various applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-dimethylbenzoic acid methyl ester depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the chlorine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid methyl ester: Similar structure but with different substitution pattern on the benzene ring.
2,4-Dimethylbenzoic acid: Lacks the chlorine atom and ester functional group.
3-Chloro-2-methoxybenzoic acid methyl ester: Contains a methoxy group instead of one of the methyl groups.
Uniqueness
3-Chloro-2,4-dimethylbenzoic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methyl groups on the benzene ring, along with the ester functional group, makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-chloro-2,4-dimethylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVQYIYBLCUGQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228296 | |
Record name | Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2056110-46-2 | |
Record name | Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-2,4-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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